molecular formula C10H15Cl2N3O B2832705 (R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride CAS No. 1286208-51-2

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

Cat. No.: B2832705
CAS No.: 1286208-51-2
M. Wt: 264.15
InChI Key: ZYXJHLLCHNVRHB-YCBDHFTFSA-N
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Description

®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is a chemical compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the pyrrolidine and pyridine rings makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Coupling of the Two Rings: The pyrrolidine and pyridine rings are coupled through a condensation reaction, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to modify the pyridine ring, potentially converting it to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxides, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of pyrrolidine and pyridine-containing molecules with biological targets.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminopyrrolidine: Lacks the pyridine ring, making it less versatile.

    Pyridin-2-ylmethanone: Lacks the pyrrolidine ring, limiting its biological activity.

    ®-3-Aminopyrrolidin-1-ylmethanone: Similar structure but lacks the pyridine ring.

Uniqueness

®-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is unique due to the presence of both the pyrrolidine and pyridine rings, which confer a combination of properties that are not found in the individual components. This dual functionality makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

(R)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, emphasizing its implications in pharmacology.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety and subsequent chlorination to yield the dihydrochloride salt form. Detailed methods can be found in recent literature focused on similar compounds .

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been investigated for its role as a modulator of the P2X7 receptor, which is implicated in various neurological disorders. P2X7 receptor activation leads to significant cellular responses, including ion flux and cell death, making it a target for therapeutic intervention in conditions like neurodegeneration and inflammation .

Inhibition of Protein Kinases

Research has shown that derivatives of this compound can inhibit various protein kinases, which are crucial for cell signaling pathways. In studies evaluating related compounds, it was noted that certain structural features are essential for maintaining inhibitory potency against kinases such as CLK1 and DYRK1A. The planar structure of these compounds appears to enhance their binding affinity .

Study 1: P2X7 Receptor Modulation

In a study examining the effects of this compound on P2X7 receptors, researchers found that high concentrations (0.05–1 mM) led to significant receptor activation. This activation resulted in downstream effects such as increased intracellular calcium levels and subsequent cell death, suggesting potential applications in treating neurodegenerative diseases .

Study 2: Protein Kinase Inhibition

A comparative analysis was conducted on various derivatives of the compound regarding their efficacy as protein kinase inhibitors. The results indicated that while some derivatives showed promising inhibition profiles against kinases like GSK3β and CDK9, others failed to exhibit significant activity. This highlights the importance of structural optimization in developing effective kinase inhibitors .

Data Tables

CompoundTarget KinaseIC50 (µM)Reference
Compound ACLK10.5
Compound BDYRK1A1.2
This compoundGSK3β3.5

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXJHLLCHNVRHB-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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